Torsemide-d7

Description

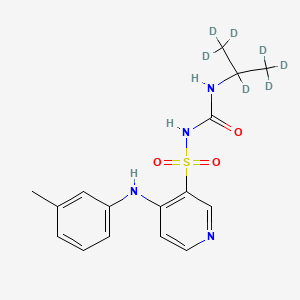

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Torsemide D7

Strategies for Deuterium (B1214612) Incorporation in Torsemide (B1682434)

The synthesis of Torsemide-d7 involves the strategic incorporation of deuterium atoms into the Torsemide molecule. While specific proprietary synthesis routes for this compound are not detailed in the provided search results, general methods for deuterium incorporation in pharmaceuticals are described. These often involve using deuterated reagents or solvents during specific synthetic steps. For instance, deuterium gas (D₂) can be used for catalytic deuteration of olefinic and acetylenic bonds googleapis.com. Alternatively, deuterium from heavy water (D₂O) can be incorporated directly or into reagents used for synthesis googleapis.com.

One identified chemical name for this compound is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea clearsynth.com. This nomenclature suggests that the isopropyl group of Torsemide is the primary site of deuteration, with all seven hydrogen atoms of the isopropyl moiety replaced by deuterium. Synthesizing such selectively deuterated compounds often requires careful control over reaction conditions and the use of specific deuterated building blocks or reagents.

Spectroscopic and Chromatographic Methods for Isotopic Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H NMR and ²H NMR, plays a crucial role in confirming the structural integrity and, importantly, the positional specificity of deuterium incorporation rsc.orgresearchgate.netresearchgate.net. ¹H NMR can reveal the absence or reduction of signals corresponding to the deuterated positions, while ²H NMR can directly detect the deuterium atoms. Analyzing residual ¹H NMR signals or isotopic effects on ¹³C chemical shifts can also provide insights into site-specific deuteration nih.gov.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are routinely used to assess the chemical purity of this compound, often achieving purities greater than 99% medchemexpress.com. While HPLC primarily measures chemical purity, it can indirectly support isotopic purity by ensuring that the analyzed compound is indeed Torsemide.

Quantitative Assessment of Isotopic Enrichment and Positional Specificity

The quantitative assessment of isotopic enrichment and positional specificity is critical for the reliable use of this compound as an internal standard. Isotopic enrichment is typically expressed as a percentage, indicating the proportion of molecules containing the specified number of deuterium atoms. For this compound, a high isotopic enrichment, often exceeding 99.9%, is desired medchemexpress.com.

Mass spectrometry is the primary tool for quantifying isotopic enrichment. By analyzing the mass distribution of the molecular ion and its deuterated counterparts, the percentage of deuterium incorporation can be accurately determined rsc.orgnih.govresearchgate.net. For example, a study evaluating deuterated compounds reported an isotopic enrichment of 99.99% for one such compound medchemexpress.com.

Determining positional specificity involves confirming that the deuterium atoms are located at the intended positions within the molecule. NMR spectroscopy is indispensable for this purpose rsc.orgresearchgate.net. By analyzing the chemical shifts and coupling patterns in ¹H NMR spectra, or by directly observing deuterium signals in ²H NMR spectra, researchers can verify that the deuterium atoms are precisely where they are supposed to be. For instance, the IUPAC name of this compound indicates deuteration on the isopropyl group, and NMR would confirm the absence of ¹H signals in this specific region and the presence of ²H signals.

Data Table: Analytical Data for this compound (Representative)

| Analytical Method | Parameter | Value | Notes |

| HPLC | Purity | ≥ 99.77% | Chemical purity assessment. medchemexpress.com |

| Mass Spectrometry | Isotopic Enrichment | ≥ 99.99% | Quantifies the proportion of deuterated molecules. medchemexpress.com |

| NMR Spectroscopy | ¹H NMR | Consistent | Confirms structural integrity and absence of protium (B1232500) at deuterated sites. |

| NMR Spectroscopy | ²H NMR | Consistent | Confirms presence of deuterium at specific positions. |

| QNMR (Quantitative NMR) | Assay | ≥ 99.08% | Quantitative assay of the compound's concentration. medchemexpress.com |

Note: The data presented in this table are representative values found in product specifications and analytical reports for this compound, reflecting typical quality control parameters.

Advanced Analytical Methodologies Utilizing Torsemide D7 As an Internal Standard

Development and Validation of Bioanalytical Assays for Torsemide (B1682434) Quantification

The development of robust bioanalytical assays is essential for the accurate determination of torsemide concentrations in biological samples. The use of Torsemide-d7 as an internal standard is a key element in achieving the required precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. waters.com In the development of LC-MS/MS methods for torsemide, this compound is the internal standard of choice. fda.gov

A typical LC-MS/MS method involves the separation of torsemide and this compound from endogenous plasma components on a reversed-phase C18 column. nih.govresearchgate.net The detection is commonly performed using an electrospray ionization (ESI) source operating in either positive or negative ion mode. nih.govresearchgate.net Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for both torsemide and this compound. This highly selective detection method minimizes interference from other compounds in the matrix. nih.gov

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variabilities during the analytical process, including sample extraction, injection volume, and ionization efficiency. wuxiapptec.com Since this compound co-elutes with torsemide, it experiences similar matrix effects, leading to a more accurate and precise quantification of the analyte. kcasbio.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 (e.g., 100 mm x 2.1 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Methanol and 10 mM ammonium (B1175870) formate (B1220265) (60:40, v/v) | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| MRM Transition (Torsemide) | m/z 347.0 -> [specific product ion] | nih.gov |

| MRM Transition (this compound) | m/z 354.0 -> [specific product ion] | fda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for the analysis of non-volatile compounds like torsemide, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov In such applications, a deuterated internal standard like this compound is highly beneficial. astm.orgyoutube.com

The primary advantage of using a deuterated internal standard in GC-MS is its ability to co-elute with the derivatized analyte, thus compensating for variations in the derivatization reaction, injection volume, and potential thermal degradation in the injector or column. nih.govresearchgate.net The mass spectrometer can easily distinguish between the derivatized analyte and the deuterated internal standard based on their mass-to-charge ratios. astm.org

For torsemide analysis by GC-MS, a derivatization procedure such as methylation is often required. nih.gov this compound would undergo the same derivatization process, and the resulting derivatized internal standard would be analyzed alongside the derivatized torsemide.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Injection Mode | Splitless or Split | wvu.edu |

| Carrier Gas | Helium | wvu.edu |

| Column | Capillary column (e.g., DB-5ms) | gla.ac.uk |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | astm.org |

Application in Complex Biological Matrices

The accurate quantification of torsemide in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic assessments. The integration of this compound as an internal standard is a critical step in the sample preparation and analysis workflow.

Sample Preparation Techniques for Deuterated Internal Standard Integration

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common sample preparation techniques for torsemide analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

This compound is added to the biological sample at the beginning of the sample preparation process. wuxiapptec.com This ensures that any loss of analyte during the extraction steps is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.

Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. fda.gov After centrifugation, the supernatant containing torsemide and this compound is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous biological sample and an immiscible organic solvent. nih.gov The choice of solvent is critical for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte and internal standard while allowing interfering compounds to be washed away. researchgate.net

Method Validation Parameters for Labeled Analytes in Biological Samples

The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. ich.orgeuropa.eu When using a labeled internal standard like this compound, specific validation parameters must be assessed.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. europa.eu

Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response, which should be linear over a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. fda.gov

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. europa.eu

Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions. fda.gov

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | europa.eu |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | europa.eu |

| Linearity (r²) | ≥0.99 | nih.gov |

| Matrix Effect (CV%) | ≤15% | europa.eu |

Investigative Research Applications of Torsemide D7 in Drug Disposition Studies

Elucidation of Torsemide's Metabolic Pathways and Enzyme Kinetics

Understanding how a drug is metabolized is crucial for predicting its behavior in the body and potential drug-drug interactions. Torsemide (B1682434) undergoes significant hepatic metabolism, primarily through oxidative pathways.

Investigation of Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2C9)

Torsemide is known to be a substrate for the cytochrome P450 enzyme system, with a significant role attributed to CYP2C9 mdpi.comvulcanchem.comnih.govnih.govdrugbank.comresearchgate.net. Research has focused on how genetic polymorphisms in CYP2C9 influence torsemide's pharmacokinetic and pharmacodynamic responses nih.govnih.gov. Torsemide itself is utilized as a probe drug to assess the activity of CYP2C9 and other CYP enzymes in various research settings nih.govfrontiersin.org. Torsemide-d7, by serving as a precisely quantifiable internal standard in mass spectrometry-based assays (e.g., LC-MS/MS), enables accurate measurement of torsemide and its metabolites. This precision is essential for kinetic studies, allowing researchers to determine enzyme kinetics (Km, Vmax) and the impact of genetic variations or inhibitors on metabolic rates mdpi.comnih.gov. For instance, studies investigating the impact of CYP2C9 genotypes on torsemide clearance rely on accurate quantification facilitated by deuterated standards nih.gov.

Characterization of Phase II Metabolism with Deuterated Probes

While the primary metabolic pathways for torsemide involve Phase I oxidation, particularly by CYP2C9, Phase II conjugation reactions also play a role in drug elimination for many compounds. Deuteration of drug molecules, as seen with this compound, can sometimes subtly alter metabolic profiles, a phenomenon known as the deuterium (B1214612) kinetic isotope effect medchemexpress.com. Although specific studies detailing the use of this compound to characterize torsemide's Phase II metabolism (e.g., glucuronidation or sulfation) were not explicitly detailed in the reviewed literature, the principle of using stable isotope-labeled compounds as probes is well-established for investigating conjugation pathways. Such studies would typically involve quantifying the formation of torsemide conjugates using this compound as an internal standard to ensure accurate measurement of conjugation rates.

Assessment of Drug Absorption and Distribution Mechanisms

The absorption and distribution of a drug determine its systemic exposure. Torsemide exhibits high oral bioavailability, estimated to be around 80%, and its absorption is generally not affected by food vulcanchem.comnih.govnih.govresearchgate.netfda.gov. The drug is highly bound to plasma proteins, with binding exceeding 90% mdpi.comdrugbank.comnih.gov. Its volume of distribution is approximately 0.2 L/kg drugbank.comnih.gov.

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK models integrate physiological information with drug-specific data to simulate drug disposition in various scenarios. This compound plays a crucial role in building and validating these models.

Parameter Estimation and Model Validation Using Deuterated Analogues

PBPK models require accurate input parameters, including absorption rates, distribution coefficients, and metabolic clearance values. This compound is invaluable for obtaining these parameters. In vitro studies using labeled compounds or in vivo studies where this compound is administered can provide precise data on torsemide's absorption, distribution, and metabolism. This data is then used to estimate parameters for PBPK models mdpi.com. For example, accurate quantification of torsemide in plasma and urine, facilitated by this compound as an internal standard, is essential for validating the predictive accuracy of PBPK models against observed clinical data mdpi.comdovepress.comyoutube.com. The use of deuterated analogues ensures that the measured concentrations reflect the actual drug levels, thereby improving the reliability of parameter estimation and subsequent model validation vulcanchem.com.

Predictive Modeling of Drug Disposition in Research Models

Once validated, PBPK models incorporating torsemide's disposition characteristics can predict drug behavior under different physiological conditions, disease states, or in specific populations. Torsemide has been used as a probe drug within PBPK frameworks to characterize specific enzyme activities, such as CYP2C9 nih.govfrontiersin.org. By simulating torsemide's disposition, researchers can predict how factors like liver disease or genetic polymorphisms might alter its pharmacokinetic profile mdpi.comnih.gov. The precision afforded by using this compound as an internal standard in the underlying analytical methods strengthens the predictive power of these PBPK models, allowing for informed decision-making in drug development and clinical research.

Role of Torsemide D7 in Mechanistic Studies and Reference Standards

Probing Reaction Mechanisms and Metabolic Transformations via Isotopic Labeling

The use of stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs and understanding their biotransformation pathways. Torsemide-d7 is frequently employed for this purpose, allowing researchers to distinguish the administered compound and its metabolites from their naturally occurring, non-labeled counterparts.

One of the primary metabolic pathways for torsemide (B1682434) is hydroxylation, mediated by cytochrome P450 enzymes, primarily CYP2C9. This results in the formation of hydroxylated metabolites such as hydroxytorsemide. In mechanistic studies, this compound is used as an internal standard to accurately quantify the formation of these metabolites. For instance, in studies investigating the influence of other substances, such as polychlorinated biphenyls (PCBs), on drug metabolism, this compound is crucial. Researchers can administer torsemide and use this compound as an internal standard during sample analysis (e.g., via liquid chromatography-mass spectrometry, LC-MS) to precisely measure the metabolic ratio of OH-torsemide to torsemide. This allows for a quantitative assessment of how external compounds may inhibit or induce the metabolic activity of CYP enzymes. The stable isotope label ensures that the internal standard behaves nearly identically to the analyte during sample extraction and ionization, correcting for variations and enhancing the accuracy of metabolite quantification.

The application of this compound provides critical insights into drug-drug and drug-environment interactions, helping to build more accurate pharmacokinetic models.

Investigating Drug Transporter Activity and Interactions (e.g., OATP1B1, MDR1)

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly impacting a drug's absorption, distribution, metabolism, and excretion (ADME). Investigating these interactions is vital for predicting potential drug-drug interactions (DDIs).

OATP1B1: Research has identified torsemide as a substrate for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is encoded by the SLCO1B1 gene. researchgate.netnih.gov This transporter facilitates the entry of drugs from the blood into the liver, a critical step for their subsequent metabolism and clearance. In vitro studies using cell lines that express the OATP1B1 transporter are performed to characterize these interactions. In such assays, this compound is used as the internal standard for the analytical quantification of the unlabeled torsemide transported into the cells. nih.gov This methodology allows for the precise measurement of uptake kinetics and the assessment of how other co-administered drugs might inhibit OATP1B1, potentially leading to increased plasma concentrations of torsemide and DDIs. nih.gov

MDR1 (P-glycoprotein): Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp), is an efflux transporter that actively pumps substrates out of cells. It is highly expressed in the intestines, blood-brain barrier, and kidneys, playing a key role in limiting drug absorption and distribution. solvobiotech.com While torsemide is not primarily known as a strong substrate for MDR1, investigating its potential interaction is a standard part of comprehensive DDI screening for new chemical entities. evotec.com In vitro models, such as Caco-2 or MDCK-MDR1 cell monolayers, are used to assess bidirectional transport. evotec.comresearchgate.net In these experiments, this compound would serve as the essential internal standard in the LC-MS/MS analysis to quantify the transport of torsemide across the cell monolayer, ensuring reliable and accurate data for evaluating its substrate and/or inhibitor potential.

The use of deuterated internal standards like this compound is a recommended practice in transporter assays to ensure analytical precision. nih.govresearchgate.net

Table 1: Role of this compound in Drug Transporter Interaction Studies

| Transporter | Role of Torsemide (Parent Compound) | Role of this compound in Assays | In Vitro Model Examples |

|---|---|---|---|

| OATP1B1 | Substrate researchgate.netnih.gov | Internal standard for quantifying cellular uptake of torsemide. | OATP1B1-expressing HEK293 or CHO cells. |

| MDR1 (P-gp) | Not a primary substrate | Internal standard for quantifying bidirectional transport of torsemide. | Caco-2 cell monolayers; MDCK-MDR1 cell monolayers. evotec.comresearchgate.net |

Establishment and Qualification of this compound as a Certified Reference Material

The reliability of analytical data in research and clinical settings is fundamentally dependent on the quality of the reference standards used. This compound is established and widely available as a Certified Reference Material (CRM) or analytical standard. researchgate.net

As a CRM, this compound is produced under stringent manufacturing protocols to ensure high purity and is thoroughly characterized to confirm its chemical identity and isotopic enrichment. It is typically supplied with a Certificate of Analysis (CoA), which provides detailed information on its purity (often >95% by HPLC), molecular formula, molecular weight, and storage conditions. nih.gov This certification guarantees that the material is suitable for its intended use as a reference standard in demanding analytical applications. The availability of a well-characterized, high-purity standard is essential for the validation of analytical methods and for ensuring that measurements are accurate and reproducible across different laboratories and studies.

Applications in Quality Control (QC) and Method Traceability for Research Purposes

In bioanalytical method development and validation, particularly for chromatography and mass spectrometry techniques, this compound plays a critical role in quality control (QC) and ensuring method traceability. evotec.com

Its most common application is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays designed to quantify torsemide in biological matrices like plasma or urine. nih.gov Because this compound has a higher mass than unlabeled torsemide, it can be distinguished by the mass spectrometer, yet it co-elutes and exhibits nearly identical physicochemical behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ionization. nih.gov

This co-behavior allows this compound to compensate for variability in the analytical process, such as extraction efficiency and matrix effects, thereby improving the accuracy and precision of the measurement. During method validation, quality control samples are prepared at various concentrations (e.g., low, medium, high) and analyzed alongside calibration standards and study samples to ensure the method's performance. For example, a U.S. Food and Drug Administration (FDA) clinical pharmacology review detailed a bioanalytical validation where this compound was used as the internal standard, and the accuracy and precision of QC samples were required to be within acceptable limits (≤15%). nih.gov The use of a SIL-IS like this compound is the gold standard for establishing method robustness and provides a clear traceability chain for the analytical measurements.

Table 2: Application of this compound in a Validated Bioanalytical Method

| Parameter | Role/Specification | Example from FDA Review nih.gov |

|---|---|---|

| Compound | This compound | Used as the internal standard (ISTD). |

| Analytical Technique | LC-MS/MS | Utilized for the quantification of torsemide in human plasma. |

| Sample Preparation | Protein Precipitation | Torsemide and this compound were extracted from plasma. |

| Quality Control (QC) | Accuracy & Precision | QC samples at four different concentrations were analyzed. |

| Acceptance Criteria | Validation Limits | Accuracy and precision were within acceptable limits (≤15%). |

Future Directions and Emerging Research Avenues

Novel Deuteration Strategies and Their Impact on Research Tool Development

The synthesis of isotopically labeled compounds such as Torsemide-d7 is crucial for their use as internal standards in pharmacokinetic studies and as tools for metabolic investigation. fda.gov The development of novel deuteration strategies is paramount to improving the efficiency, selectivity, and cost-effectiveness of producing these essential research compounds. Torsemide (B1682434), being a pyridine-3-sulfonylurea derivative, presents a unique scaffold for the application of modern deuteration methodologies. nih.gov

Recent advancements in deuteration chemistry offer promising avenues for the synthesis of this compound and other deuterated analogues. researchgate.net Methods such as C-H activation/deuteration are becoming increasingly prevalent. For a molecule like torsemide, this could involve the selective replacement of hydrogen atoms with deuterium (B1214612) on the pyridine ring or the tolyl group. For instance, electrochemical C-H deuteration of pyridine derivatives using D₂O as the deuterium source has emerged as a straightforward and environmentally friendly approach. researchgate.net This technique offers high chemo- and regioselectivity, which is critical for precisely positioning the deuterium atoms in the this compound molecule. researchgate.net

Another area of innovation lies in the use of novel catalysts and deuterating agents. Transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions provide a powerful tool for the late-stage deuteration of complex molecules. This approach could potentially be applied to the torsemide backbone, allowing for the introduction of deuterium in the final steps of the synthesis, which is often more efficient. Furthermore, the development of deuterated building blocks for organic synthesis offers a modular approach. For this compound, this could involve the synthesis of a deuterated isopropyl isocyanate or a deuterated 4-amino-3-methylpyridine precursor, which are then assembled to form the final molecule. google.com

The impact of these novel strategies on the development of research tools is significant. More efficient and selective deuteration methods can lead to the production of higher-purity this compound with well-defined isotopic enrichment. This, in turn, enhances the accuracy and reliability of its use as an internal standard in bioanalytical assays. fda.gov Furthermore, the ability to selectively place deuterium atoms at different positions within the torsemide molecule can generate a panel of deuterated analogues, each designed to probe specific metabolic pathways.

| Deuteration Strategy | Potential Application for this compound Synthesis | Key Advantages |

| Electrochemical C-H Deuteration | Selective deuteration of the pyridine ring. | Metal-free, mild conditions, uses D₂O. researchgate.net |

| Hydrogen Isotope Exchange (HIE) | Late-stage deuteration of the torsemide molecule. | High efficiency, applicable to complex molecules. |

| Deuterated Building Blocks | Synthesis using deuterated isopropyl isocyanate or pyridine precursors. | Modular, controlled incorporation of deuterium. |

Advanced Spectroscopic Techniques for Deuterium-Labeled Compound Analysis

The precise characterization of deuterium-labeled compounds is essential to confirm their identity, isotopic purity, and the specific sites of deuteration. Advanced spectroscopic techniques play a pivotal role in the analysis of this compound.

Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound. As documented in clinical pharmacology reviews, this compound is utilized as an internal standard for the quantification of torsemide in human plasma samples. fda.gov The mass difference between this compound and the non-deuterated torsemide allows for their distinct detection and accurate quantification. The higher mass of this compound provides a clear and separate signal, which is crucial for its role as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. While ¹H NMR can be used to determine the degree of deuteration by observing the reduction in signal intensity at specific positions, ²H (deuterium) NMR offers a direct method to observe the deuterium nuclei. This provides unambiguous confirmation of the location of the deuterium labels within the this compound molecule. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can further aid in the precise assignment of signals and confirmation of the deuteration pattern.

The application of these advanced spectroscopic techniques ensures the quality and reliability of this compound as a research tool. For its use as an internal standard, accurate knowledge of its isotopic enrichment is critical for precise quantification in pharmacokinetic studies. fda.gov

| Spectroscopic Technique | Application for this compound Analysis | Information Obtained |

| LC-MS/MS | Quantification in biological matrices. fda.gov | Molecular weight confirmation, isotopic purity. |

| ¹H NMR | Determination of deuteration sites and efficiency. | Location and percentage of deuterium incorporation. |

| ²H NMR | Direct detection of deuterium atoms. | Unambiguous confirmation of deuteration sites. |

| 2D NMR (COSY, HSQC) | Detailed structural analysis. | Connectivity and spatial relationships of atoms. |

Computational Chemistry and Modeling for Deuterated Analogues in Preclinical Research

Computational chemistry and in silico modeling are becoming increasingly integral to preclinical drug research, offering a means to predict the properties of drug candidates and their deuterated analogues before synthesis. These computational tools can significantly streamline the research and development process by prioritizing candidates with the most promising profiles.

For a deuterated analogue like this compound, computational models can be employed to predict how deuteration might affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.comspringernature.com The primary kinetic isotope effect (KIE) is a key consideration, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond. researchgate.net Computational models can help identify the likely sites of metabolism on the torsemide molecule and, therefore, predict where deuteration would have the most significant impact on its metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of deuterated compounds with their pharmacokinetic properties. ddg-pharmfac.net For this compound, these models could predict parameters such as its lipophilicity, plasma protein binding, and clearance rates. By comparing the predicted properties of this compound with those of non-deuterated torsemide, researchers can gain insights into the potential advantages of deuteration.

Furthermore, molecular docking simulations can be used to study the interaction of this compound with its biological targets, such as the Na-K-Cl cotransporter in the loop of Henle. nih.gov These simulations can help determine if the presence of deuterium alters the binding affinity or conformation of the molecule at the active site.

The integration of these computational approaches in the preclinical evaluation of deuterated analogues like this compound can guide the design of more effective and safer therapeutic agents, although it is important to note that these in silico predictions require experimental validation. srce.hr

| Computational Method | Application in this compound Research | Predicted Properties |

| ADME Modeling | Prediction of pharmacokinetic profile. nih.govmdpi.com | Absorption, distribution, metabolism, excretion. |

| QSAR/QSPR | Correlation of structure with activity/properties. ddg-pharmfac.net | Lipophilicity, plasma protein binding, clearance. |

| Molecular Docking | Study of drug-target interactions. nih.gov | Binding affinity, conformational changes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.